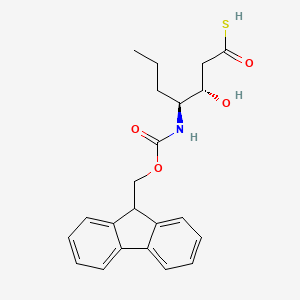
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is a synthetic compound used primarily in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group for amines in the synthesis of peptides. This compound is an analog of naturally occurring amino acids and is used to introduce specific functionalities into peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amine group: The amine group is protected using the Fmoc group.
Formation of the hydroxy and methylthio functionalities: These groups are introduced through specific chemical reactions, such as hydroxylation and thiolation.
Coupling reactions: The protected amino acid is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while reduction can revert it back to the hydroxy form.
科学研究应用
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is used in the synthesis of peptides and proteins
Biology
In biological research, this compound is used to create modified peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid can be used as therapeutic agents. These peptides can be designed to target specific proteins involved in diseases, offering potential treatments for conditions like cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and drugs. It is also used in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid involves its incorporation into peptides. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the free amine. The hydroxy and methylthio groups can participate in various chemical reactions, allowing for the creation of diverse peptide structures. These peptides can interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
相似化合物的比较
Similar Compounds
- Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid
- Fmoc-(S)-3-amino-4-(3-thienyl)-butyric acid
- Fmoc-(S)-3-amino-3-(4-hydroxy-phenyl)-propionic acid
Uniqueness
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is unique due to the presence of the methylthio group, which provides additional chemical reactivity compared to similar compounds
生物活性
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid (Fmoc-AHTHXA) is a synthetic amino acid derivative primarily utilized in peptide synthesis. Its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protective group, allows for the introduction of specific functionalities into peptides. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.
- Molecular Formula : C22H25NO6S
- Molecular Weight : 415.51 g/mol
- CAS Number : 268542-18-3
- Purity : ≥ 97% (HPLC)
The biological activity of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid is largely attributed to its incorporation into peptide sequences. The Fmoc group serves as a protective moiety during synthesis, which is removed under basic conditions to yield a free amine. The hydroxy and methylthio groups can engage in various chemical reactions, facilitating the creation of diverse peptide structures that can interact with biological targets such as enzymes and receptors.
1. Peptide Synthesis
Fmoc-AHTHXA is primarily used in the synthesis of peptides that can serve as probes or inhibitors in biological assays. These peptides are essential for studying protein-protein interactions and enzyme mechanisms.
2. Therapeutic Potential
Research indicates that peptides synthesized using Fmoc-AHTHXA may have therapeutic applications targeting specific proteins involved in diseases such as cancer and infectious diseases. For example:
- Case Study : A study demonstrated that a peptide derived from Fmoc-AHTHXA inhibited a key enzyme involved in tumor growth, suggesting potential for cancer therapy .
3. Diagnostic Tools
The compound is also utilized in developing diagnostic tools and biosensors due to its ability to form stable complexes with target biomolecules.
Research Findings
Recent studies have highlighted the versatility of Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid in various biochemical applications:
属性
分子式 |
C22H25NO4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxyheptanethioic S-acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-7-19(20(24)12-21(25)28)23-22(26)27-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h3-6,8-11,18-20,24H,2,7,12-13H2,1H3,(H,23,26)(H,25,28)/t19-,20-/m0/s1 |
InChI 键 |
LGLWVARLWKSBLV-PMACEKPBSA-N |
手性 SMILES |
CCC[C@@H]([C@H](CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCCC(C(CC(=O)S)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















